3-butoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
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Overview
Description
3-butoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core with a butoxy group and a benzoxazole moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole moiety can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.
Attachment of the Benzamide Core: The benzoxazole derivative is then reacted with a substituted benzoyl chloride in the presence of a base to form the benzamide linkage.
Introduction of the Butoxy Group: The final step involves the alkylation of the benzamide with butyl bromide in the presence of a strong base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the benzoxazole ring or the benzamide core.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl, halogen, or nitro groups.
Scientific Research Applications
3-butoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-butoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)benzoic acid: Shares the benzoxazole moiety but lacks the butoxy group and benzamide core.
3-butoxy-N-(2-methylphenyl)benzamide: Similar structure but without the benzoxazole ring.
N-(2-methyl-5-phenyl)benzamide: Lacks both the butoxy group and the benzoxazole ring.
Uniqueness
3-butoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to the combination of its benzoxazole moiety, benzamide core, and butoxy group. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C26H26N2O3 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-butoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C26H26N2O3/c1-4-5-13-30-21-8-6-7-19(15-21)25(29)27-23-16-20(11-10-18(23)3)26-28-22-12-9-17(2)14-24(22)31-26/h6-12,14-16H,4-5,13H2,1-3H3,(H,27,29) |
InChI Key |
MPIHVUZGCHMIFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=C(C=C4)C)C |
Origin of Product |
United States |
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